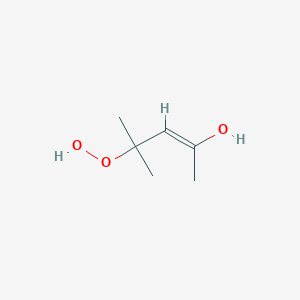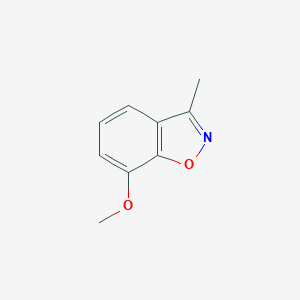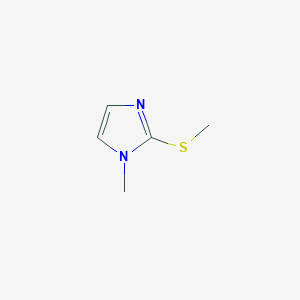
1,4-Dibromobutano-d8
Descripción general
Descripción
1,4-Dibromobutane-d8 is a deuterated derivative of 1,4-dibromobutane, where all hydrogen atoms are replaced with deuterium. Its molecular formula is BrCD2(CD2)2CD2Br, and it has a molecular weight of 223.96 g/mol . This compound is often used in various scientific research applications due to its unique isotopic properties.
Aplicaciones Científicas De Investigación
1,4-Dibromobutane-d8 is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of deuterated compounds and polymers.
Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials that require high isotopic purity.
Mecanismo De Acción
Target of Action
1,4-Dibromobutane-d8 is a deuterated version of 1,4-Dibromobutane
Mode of Action
The bromine atoms in 1,4-Dibromobutane-d8 can participate in various chemical reactions, making it a versatile reagent in organic synthesis . For example, it can react with atactic poly(2-vinylpyridine) to form long-range 3D molecular ordering in polymer chains .
Biochemical Pathways
It has been used in studies related to sulforaphane, a naturally occurring isothiocyanate present in broccoli that shows anti-carcinogenic activity .
Pharmacokinetics
Deuterium substitution can impact the metabolic stability and pharmacokinetic profiles of drugs .
Result of Action
The molecular and cellular effects of 1,4-Dibromobutane-d8 are largely dependent on the context of its use. In the context of polymer chemistry, it can induce long-range 3D molecular ordering in polymer chains .
Análisis Bioquímico
Biochemical Properties
1,4-Dibromobutane-d8 is used in studies pertaining to sulforaphane, a naturally occurring isothiocyanate present in broccoli that shows anti-carcinogenic activity . It is an analog of 1,4-Dibromobutane, a compound used as a catalyst in the polymerization of 2-oxazolines
Molecular Mechanism
It is known that 1,4-Dibromobutane, the non-deuterated analog, can lead to the formation of long-range 3D molecular ordering in polymer chains .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 1,4-Dibromobutane-d8 in animal models . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromobutane-d8 can be synthesized through the bromination of deuterated butane. The reaction typically involves the use of deuterated butane and bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 4 positions .
Industrial Production Methods: Industrial production of 1,4-dibromobutane-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated butane and bromine, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques to obtain the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromobutane-d8 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Elimination Reactions: It can undergo elimination reactions to form deuterated alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.
Major Products:
Substitution Reactions: The major products are deuterated derivatives of the nucleophiles used.
Elimination Reactions: The major products are deuterated alkenes.
Comparación Con Compuestos Similares
1,4-Dibromobutane: The non-deuterated analog of 1,4-dibromobutane-d8.
1,3-Dibromobutane: A structural isomer with bromine atoms at the 1 and 3 positions.
1,2-Dibromobutane: Another structural isomer with bromine atoms at the 1 and 2 positions.
Uniqueness: 1,4-Dibromobutane-d8 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it useful for specific research applications where isotopic effects are important .
Propiedades
IUPAC Name |
1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583822 | |
| Record name | 1,4-Dibromo(~2~H_8_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68375-92-8 | |
| Record name | 1,4-Dibromo(~2~H_8_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromobutane-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-Dibromobutane-d8 in the synthesis of Aripiprazole-d8?
A1: 1,4-Dibromobutane-d8 serves as a crucial building block in the synthesis of Aripiprazole-d8. The research paper describes a two-step synthesis where 1,4-Dibromobutane-d8 reacts with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in the first step. [] This reaction forms an intermediate compound, which is then coupled with 1-(2,3-dichlorophenyl)piperazine hydrochloride to produce Aripiprazole-d8. The use of the deuterated 1,4-Dibromobutane-d8 ensures that the final Aripiprazole molecule incorporates the deuterium label.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)







